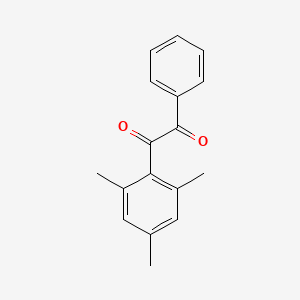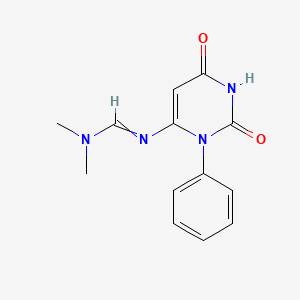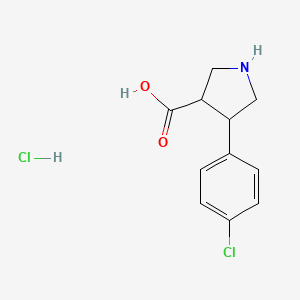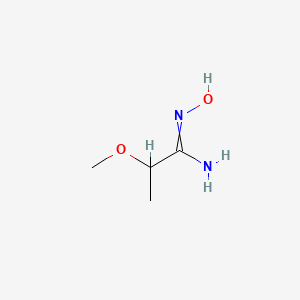
1-Mesityl-2-phenylethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Mesityl-2-phenylethane-1,2-dione is an organic compound with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol It is characterized by its unique structure, which includes a mesityl group and a phenyl group attached to an ethane-1,2-dione backbone
Preparation Methods
The synthesis of 1-Mesityl-2-phenylethane-1,2-dione typically involves the reaction of mesityl chloride with benzil in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
1-Mesityl-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the mesityl or phenyl groups are substituted with other functional groups using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
1-Mesityl-2-phenylethane-1,2-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Mesityl-2-phenylethane-1,2-dione involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways that regulate cell growth and survival.
Comparison with Similar Compounds
1-Mesityl-2-phenylethane-1,2-dione can be compared with other similar compounds, such as:
Benzil (Diphenylethanedione): Benzil is structurally similar but lacks the mesityl group. It is also used in organic synthesis and has different reactivity due to the absence of the mesityl group.
Mesityl oxide: This compound contains a mesityl group but has a different functional group (ketone) compared to this compound. It is used in different chemical reactions and applications.
The uniqueness of this compound lies in its combination of mesityl and phenyl groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H16O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-phenyl-2-(2,4,6-trimethylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C17H16O2/c1-11-9-12(2)15(13(3)10-11)17(19)16(18)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
IMHIDILLANKTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride](/img/structure/B11722881.png)
